
6-(Tetrahydrofuran-2-yl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Tetrahydrofuran-2-yl)nicotinic acid is a heterocyclic compound that features a nicotinic acid core with a tetrahydrofuran ring attached to the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetrahydrofuran-2-yl)nicotinic acid can be achieved through multicomponent reactions involving the condensation of nicotinic acid derivatives with tetrahydrofuran-based reagents. One common method involves the use of ethyl β-(morpholin-4-yl)crotonate and cyanothioacetamides in ethanol at room temperature, followed by regioselective alkylation with alkyl halides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Tetrahydrofuran-2-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acid derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
6-(Tetrahydrofuran-2-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 6-(Tetrahydrofuran-2-yl)nicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in metabolic processes, leading to modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid: A simpler analog without the tetrahydrofuran ring.
Isonicotinic Acid: Similar structure but with the carboxyl group at a different position.
Pyridinecarboxylic Acids: A broader class of compounds with varying substituents on the pyridine ring.
Uniqueness
6-(Tetrahydrofuran-2-yl)nicotinic acid is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties compared to other nicotinic acid derivatives. This structural feature can influence its reactivity, solubility, and interaction with biological targets .
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
6-(oxolan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h3-4,6,9H,1-2,5H2,(H,12,13) |
Clé InChI |
FULOEBURRHQXIB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C2=NC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


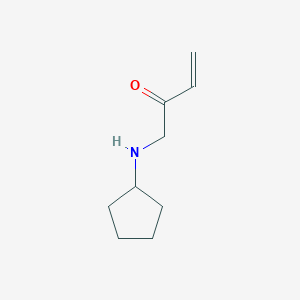

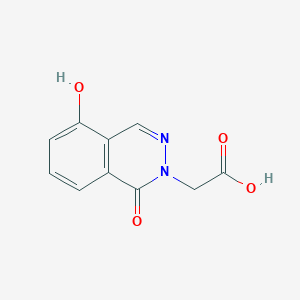
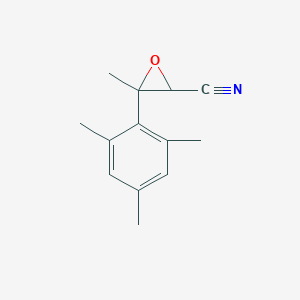

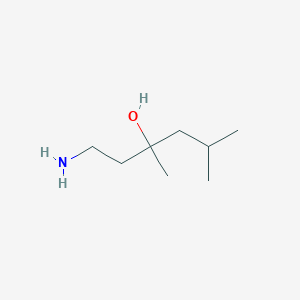

![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
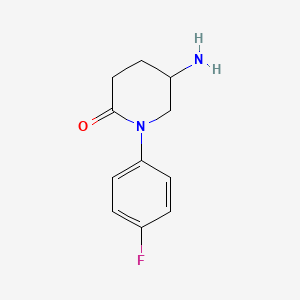
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
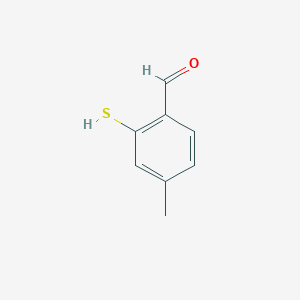
![1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)

